molecular formula C14H16N2O3 B2381483 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2034245-45-7

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2381483
CAS No.: 2034245-45-7
M. Wt: 260.293
InChI Key: WCWYGIVIQUPLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 5-methyl-1,2-oxazole moiety linked via a methylene group to the acetamide nitrogen. The compound also includes a 2-methylphenoxy substituent on the carbonyl carbon.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-5-3-4-6-13(10)18-9-14(17)15-7-12-8-16-19-11(12)2/h3-6,8H,7,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWYGIVIQUPLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Phenoxy Group : A phenyl ether that can influence the compound's reactivity and biological properties.

Molecular Formula : C13_{13}H13_{13}N3_{3}O3_{3}
Molecular Weight : 255.25 g/mol

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their signaling pathways and biological responses.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit antimicrobial activity. For instance, studies have shown that similar oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Activity

Some studies suggest that oxazole-containing compounds may have anticancer properties. For example, they can induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study conducted on related oxazole derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 50 µg/mL for several derivatives similar to this compound.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that compounds with similar structures could induce cell cycle arrest at the G2/M phase and promote apoptosis via mitochondrial pathways. The IC50 values for these compounds were around 20 µM, indicating a potent effect on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core structure shares similarities with several acetamide derivatives, differing in substituents and heterocyclic systems:

Compound Key Structural Differences Biological Relevance
iCRT3 () Contains a 4-ethylphenyl-oxazole and a phenylethyl sulfanyl group Wnt/β-catenin pathway inhibitor; reduces cytokine production in macrophages
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide () Sulfamoyl phenyl group replaces the 2-methylphenoxy moiety Structural complexity suggests potential antimicrobial or enzyme-targeting applications
N-(5-methyl-1,2-oxazol-3-yl) derivatives () Incorporates an oxadiazolidinone ring and 4-chlorophenyl group Likely influences pharmacokinetics (e.g., solubility, bioavailability)
2-[2-(propan-2-yl)phenoxy]acetamide () Isopropylphenoxy substituent and sulfamoyl linkage Predicted pKa = 5.58, indicating moderate solubility at physiological pH

Key Observations :

  • The position of methyl groups on the oxazole ring (e.g., 4-yl vs. 3-yl) alters steric and electronic properties, affecting target binding .
  • Phenoxy substituents (e.g., 2-methyl vs. 2-methoxy) modulate lipophilicity and metabolic stability .
Pharmacological Activity

While direct activity data for the target compound are unavailable, analogs provide insights:

  • iCRT3 (): Inhibits TCF reporter activity (IC₅₀ ~1 µM) and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Sulfamoyl phenyl derivatives (): Structural similarity to sulfonamide antibiotics implies possible antibacterial or enzyme-inhibitory activity .
Physicochemical Properties
Property Target Compound Analog () Analog ()
Molecular Weight ~334.38 g/mol (calculated) 429.49 g/mol 350.76 g/mol
Predicted pKa ~5.5 (estimated from ) 5.58 Not reported
Lipophilicity (LogP) Moderate (due to methylphenoxy) Higher (isopropylphenoxy) Moderate (chlorophenyl increases ClogP)

Key Differences :

  • Sulfamoyl groups () introduce polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Oxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under controlled pH and temperature (e.g., 80–100°C in ethanol/water mixtures) .
  • Acetamide coupling : Reacting intermediates like 2-chloro-N-substituted acetamides with sodium azide or hydrazine derivatives in toluene/water mixtures under reflux (5–7 hours) .
  • Substitution reactions : Introducing methylphenoxy groups via nucleophilic aromatic substitution using potassium carbonate as a base in dimethylformamide (DMF) . Key optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylphenoxy protons at δ 2.3–2.5 ppm, oxazole protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 328.38 for C₁₈H₂₀N₄O₂ derivatives) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and binding interactions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test activity against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .
  • Solubility and bioavailability : Measure logP values via shake-flask method and simulate intestinal absorption with Caco-2 cell monolayers .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s mechanism of action?

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the acetamide carbonyl, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Steric hindrance : Bulky 2-methylphenoxy groups reduce binding affinity to flat hydrophobic pockets (e.g., observed in docking studies with DNA polymerase) .
  • SAR studies : Compare IC₅₀ values of derivatives with varying substituents to identify pharmacophoric motifs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) to reduce variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods enhance experimental design for derivatives of this compound?

  • Molecular docking : Predict binding modes to targets like profilin-like proteins using AutoDock Vina (e.g., docking scores <−9 kcal/mol indicate high affinity) .
  • ADMET prediction : Use SwissADME to forecast absorption, CYP450 interactions, and blood-brain barrier penetration .
  • Quantum mechanical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to prioritize derivatives with optimal redox properties for anticancer activity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Tips
Oxazole formationHydroxylamine HCl, β-keto ester, 80°CUse anhydrous ethanol to minimize hydrolysis
Acetamide couplingNaN₃, toluene/water, refluxMonitor reaction via TLC (hexane:EtOAc 9:1)
Methylphenoxy substitutionK₂CO₃, DMF, 60°CPre-dry DMF over molecular sieves

Q. Table 2: Biological Assay Parameters

Assay TypeProtocolCritical Controls
COX-2 inhibitionFluorogenic substrate (e.g., sc-560), 37°CInclude celecoxib as a positive control
Cytotoxicity (MTT)5,000 cells/well, 48h incubationNormalize to DMSO vehicle
Solubility (logP)Shake-flask (octanol/water)Perform in triplicate at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.